Synthesis and Characterization of 4-(3-Chlorophenyl)-3-thiosemicarbazide: A Technical Guide
Synthesis and Characterization of 4-(3-Chlorophenyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-(3-Chlorophenyl)-3-thiosemicarbazide. This compound belongs to the thiosemicarbazide class of molecules, which are recognized for their diverse pharmacological activities, including antibacterial, antifungal, and antiparasitic properties. The strategic placement of a chlorine atom on the phenyl ring at the meta position can significantly influence the compound's physicochemical properties and biological activity.
Physicochemical Properties
4-(3-Chlorophenyl)-3-thiosemicarbazide is a solid compound with the molecular formula C₇H₈ClN₃S and a molecular weight of 201.67 g/mol .[1][2] Key identifiers and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₈ClN₃S |
| Molecular Weight | 201.67 g/mol [1][2] |
| CAS Number | 42135-76-2[1][2] |
| Appearance | Solid[1][2] |
| InChI Key | YUSLJYYTYKWSHL-UHFFFAOYSA-N[1][2] |
Synthesis
The synthesis of 4-(3-Chlorophenyl)-3-thiosemicarbazide is typically achieved through a nucleophilic addition reaction between 3-chlorophenyl isothiocyanate and hydrazine hydrate. This method is a common and efficient route for the preparation of 4-aryl-3-thiosemicarbazides.
Synthesis Workflow
Caption: Synthetic route for 4-(3-Chlorophenyl)-3-thiosemicarbazide.
Experimental Protocol
This protocol is a generalized procedure for the synthesis of 4-aryl-3-thiosemicarbazides and can be adapted for the synthesis of 4-(3-Chlorophenyl)-3-thiosemicarbazide.
Materials:
-
3-Chlorophenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Ice bath
Procedure:
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In a round-bottom flask, dissolve hydrazine hydrate (1 equivalent) in ethanol.
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In a separate flask, prepare a solution or suspension of 3-chlorophenyl isothiocyanate (1 equivalent) in ethanol.
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While stirring vigorously and cooling the hydrazine hydrate solution in an ice bath, add the 3-chlorophenyl isothiocyanate solution dropwise.
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After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography.
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Upon completion, the solid precipitate of 4-(3-Chlorophenyl)-3-thiosemicarbazide is collected by filtration.
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The crude product is washed with cold ethanol or water to remove any unreacted starting materials.
-
For further purification, the product can be recrystallized from a suitable solvent, such as ethanol.
Characterization
The structural elucidation and confirmation of 4-(3-Chlorophenyl)-3-thiosemicarbazide are performed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3100-3400), C=S stretching (around 1100-1300), and aromatic C-H and C=C stretching. The presence of the C-Cl bond may show a peak in the fingerprint region. |
| ¹H NMR | Signals corresponding to the aromatic protons on the 3-chlorophenyl ring, and exchangeable protons of the -NH and -NH₂ groups of the thiosemicarbazide moiety. |
| ¹³C NMR | Resonances for the carbon atoms of the 3-chlorophenyl ring and a characteristic signal for the C=S carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (201.67 g/mol ) and characteristic fragmentation patterns. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur should be in agreement with the calculated values for C₇H₈ClN₃S. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of 4-(3-chlorophenyl)thiosemicarbazide has been reported as monoclinic, with the space group P21/c.[3] The sulfur and terminal hydrazinic nitrogen atoms are in a trans conformation.[3] |
Biological Activity and Potential Signaling Pathway
Thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities. The 3-chlorophenyl substituent in the target compound is of particular interest as halogen atoms on the phenyl ring have been shown to influence biological activity.[4]
Antibacterial and Antiparasitic Potential
Derivatives of 4-(3-Chlorophenyl)-3-thiosemicarbazide have demonstrated antibacterial activity.[3] Furthermore, 4-arylthiosemicarbazides have been investigated as inhibitors of Toxoplasma gondii, a protozoan parasite. The proposed mechanism of action involves the inhibition of tyrosine hydroxylase, a crucial enzyme in the parasite's L-tyrosine metabolism.[5][6][7]
Proposed Signaling Pathway Inhibition in Toxoplasma gondii
The following diagram illustrates the potential mechanism of action of 4-(3-Chlorophenyl)-3-thiosemicarbazide in inhibiting the growth of Toxoplasma gondii.
Caption: Inhibition of T. gondii growth by targeting tyrosine hydroxylase.
This guide provides a foundational understanding of the synthesis and characterization of 4-(3-Chlorophenyl)-3-thiosemicarbazide. The presented information, including the detailed experimental protocol and potential mechanism of action, serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Further investigation into the specific biological targets and optimization of the structure could lead to the development of potent drugs with improved efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(3-Chlorophenyl)-3-thiosemicarbazide | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
